BI-3406 -

BI-3406

Catalog Number: EVT-261867
CAS Number:
Molecular Formula: C23H25F3N4O3
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BI-3406, chemically known as N-((R)-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, is a potent and selective small-molecule inhibitor of Son of Sevenless 1 (SOS1). [, , , , , , , , , , , , , , , , , , , ] SOS1 is a guanine nucleotide exchange factor (GEF) that promotes the activation of RAS proteins, which are key regulators of cell growth, proliferation, and survival. [, , , , , , , , , , , , , , , , , , , ] BI-3406 specifically inhibits the interaction between SOS1 and KRAS, a member of the RAS family frequently mutated in various cancers. [, , , , , , , , , , , , , , , , , , , ] As a research tool, BI-3406 is used to investigate the role of the SOS1-KRAS signaling pathway in cancer development and progression, as well as to explore its therapeutic potential.

Future Directions
  • Clinical development: BI-3406 is currently being evaluated in clinical trials to assess its safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy in patients with advanced KRAS-mutated cancers. []
  • Developing next-generation SOS1 inhibitors: Researchers are working to develop more potent and selective SOS1 inhibitors with improved drug-like properties. [, ]
  • Exploring the role of SOS2: Further investigation into the role of SOS2 in KRAS signaling and its potential as a therapeutic target is warranted, particularly in the context of SOS1 inhibition. [, ]

BI 1701963

  • Compound Description: BI 1701963 is a potent and selective, orally bioavailable SOS1::KRAS inhibitor. Like BI-3406, it binds to the catalytic domain of SOS1, preventing the interaction with KRAS-GDP. It exhibits activity on a broad spectrum of KRAS alleles, including G12D/V/C and G13D. [] BI 1701963 is the first SOS1::KRAS inhibitor to enter clinical trials, evaluated alone and in combination with a KRAS inhibitor, a MAPK inhibitor, or chemotherapeutics. []
  • Relevance: BI 1701963 is closely related to BI-3406, both structurally and functionally, and is considered a clinical candidate developed from the earlier BI-3406 research. []

AMG510 (Sotorasib)

  • Compound Description: AMG510 is a first-in-class, FDA-approved KRAS G12C inhibitor used to treat non-small cell lung cancer (NSCLC). [] It directly targets the KRAS G12C mutation. []
  • Relevance: AMG510 targets the same pathway as BI-3406 but through a different mechanism (direct KRAS inhibition vs. SOS1::KRAS interaction inhibition). Combining AMG510 with BI-3406 has shown promise in preclinical studies, enhancing the anti-tumor response and addressing intrinsic and acquired resistance to KRASG12C inhibitors. [, , ]

MRTX849

  • Compound Description: MRTX849 is a KRAS G12C inhibitor. []
  • Relevance: Similar to AMG510, MRTX849 targets the same pathway as BI-3406 but acts directly on KRAS G12C. []
  • Compound Description: Trametinib is a clinically used MEK1/2 inhibitor. [, , , , , ]
  • Relevance: Trametinib acts downstream in the same pathway as BI-3406. Combining BI-3406 with Trametinib has demonstrated synergistic anti-tumor activity in preclinical models by more effectively blocking the MAPK pathway. [, , , , ]

Buparlisib

  • Compound Description: Buparlisib is a pan-class I PI3K inhibitor. []
  • Relevance: Buparlisib acts on the PI3K pathway, which can be activated downstream of KRAS. Combining BI-3406 with buparlisib and trametinib showed synergistic antitumor effects in some PDAC cell lines. []

MRTX-1257

  • Compound Description: MRTX-1257 is a KRAS G12C inhibitor. []
  • Relevance: Similar to AMG510 and MRTX849, MRTX-1257 acts directly on KRAS G12C, in contrast to BI-3406's focus on SOS1. []

TNO-155

  • Compound Description: TNO-155 is a SHP2 inhibitor. [, ]
  • Relevance: TNO-155 inhibits SHP2, a protein involved in RAS activation. It has shown synergistic activity with BI-3406 and other RAS pathway inhibitors in preclinical models. [, ]

Afatinib

  • Compound Description: Afatinib is an EGFR inhibitor. []
  • Relevance: Afatinib acts upstream of BI-3406 in the EGFR/KRAS signaling pathway. The combination of afatinib and BI-3406 has demonstrated in vivo efficacy against KRASG13D mutant colorectal tumor cells. []

VUBI-1

  • Compound Description: VUBI-1 is an optimized SOS1 agonist that shows activity against tumor cells by destructive overactivation of cellular signaling. []
  • Relevance: VUBI-1 and BI-3406 both target SOS1 but with opposite mechanisms: VUBI-1 activates SOS1, while BI-3406 inhibits it. VUBI-1 was used to develop a proteolysis-targeting chimera (PROTAC) that induces SOS1 degradation. []

dBET6

  • Compound Description: dBET6 is a BET inhibitor. []
  • Relevance: dBET6 targets BRD3, which was found to be upregulated in BI-3406-resistant pancreatic cancer models. Combining dBET6 with BI-3406 and trametinib showed synergistic effects in preclinical pancreatic cancer models. []

BI 894999

  • Compound Description: BI 894999 is a BET inhibitor. []
  • Relevance: Similar to dBET6, BI 894999 targets BRD3 and showed promising results when combined with BI-3406 and trametinib in preclinical pancreatic cancer models. []

MRTX1133

  • Compound Description: MRTX1133 is a KRASG12D inhibitor. []
  • Relevance: MRTX1133 directly targets KRAS G12D, unlike BI-3406. Combining MRTX1133 with BET inhibitors showed synergistic effects in preclinical pancreatic cancer models, highlighting potential combination strategies. []

Compound 13c

  • Compound Description: Compound 13c is a potent, orally bioavailable SOS1 inhibitor structurally related to BI-3406, featuring a seven-membered ring replacing the third ring in the tetracyclic quinazoline core. [] It exhibited a favorable pharmacokinetic profile and strong tumor suppression in preclinical models. []
  • Relevance: Compound 13c represents a structurally optimized analog of BI-3406 with improved drug-like properties and reduced risk of drug-drug interactions. []

Compound 37

  • Compound Description: Compound 37 is an orally bioavailable tetra-cyclic quinazoline derivative designed as an improved scaffold for inhibiting the SOS1-KRAS interaction. It demonstrated enhanced oral drug exposure and longer half-life than BI-3406 in preclinical studies. []
  • Relevance: Compound 37 represents a structurally optimized analog of BI-3406 with improved pharmacokinetic properties and potential for enhanced efficacy. []

Compound 8u

  • Compound Description: Compound 8u is a pyrido[2,3-d]pyrimidin-7-one derivative designed as a potent SOS1 inhibitor. It displayed comparable activity to BI-3406 in biochemical and cellular assays. []
  • Relevance: Compound 8u represents a structurally distinct SOS1 inhibitor with similar potency to BI-3406 and promising synergistic effects with other KRAS inhibitors. []

HH100937

  • Compound Description: HH100937 is a potent and selective SOS1 inhibitor that disrupts the interaction between SOS1 and wild-type KRAS or KRAS mutants (G12C, G12D, G12V). [] It demonstrated superior activity to BI-3406 and MTRX0902 in preclinical models. []
  • Relevance: HH100937 represents a structurally distinct SOS1 inhibitor with improved potency compared to BI-3406 and potential for synergistic efficacy with other KRAS/MAPK therapies. []
Source and Classification

BI-3406 is classified as a small molecule inhibitor, specifically designed to modulate the RAS signaling pathway by inhibiting the activity of SOS1, which facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS proteins. This inhibition is crucial for preventing the activation of downstream signaling pathways that promote cell proliferation and survival in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-3406 involved optimizing a lead compound identified during initial screenings, known as BI-68BS. The synthetic route included several key modifications:

  • A methyl substituent was introduced at the second position of the quinazoline core to minimize interference with kinase activities.
  • Trifluoromethyl and amino substituents were added to enhance binding affinity by filling a hydrophobic pocket in the SOS1 structure and forming hydrogen bonds with specific residues.
  • A tetrahydrofuryl group was incorporated to improve solubility and metabolic stability while enhancing interactions with Tyr884 in SOS1 .

The detailed synthetic pathway is documented in supplementary materials, highlighting various intermediates and reaction conditions used throughout the synthesis process.

Molecular Structure Analysis

Structure and Data

BI-3406's molecular structure features a quinazoline core with various substituents that contribute to its binding affinity and specificity. The compound's three-dimensional conformation allows it to effectively occupy the catalytic site of SOS1, blocking its interaction with KRAS-GDP. Crystallographic studies have confirmed that BI-3406 binds adjacent to the catalytic binding site, facilitating effective inhibition of SOS1 activity .

Key structural characteristics include:

  • Molecular Formula: C15_{15}H14_{14}F3_{3}N3_{3}
  • Molecular Weight: Approximately 317.29 g/mol
  • Binding Affinity: Exhibits nanomolar potency against KRAS mutants.
Chemical Reactions Analysis

Reactions and Technical Details

BI-3406 primarily functions through non-covalent interactions with SOS1, preventing its interaction with KRAS. The mechanism involves:

  • Competitive Inhibition: BI-3406 competes with KRAS for binding to SOS1, effectively displacing KRAS from its active site.
  • Biochemical Assays: Various assays have demonstrated that treatment with BI-3406 leads to significant modulation of downstream signaling pathways, including ERK1/2 phosphorylation, indicating successful inhibition of the SOS1-KRAS interaction .
Mechanism of Action

Process and Data

The mechanism by which BI-3406 exerts its effects involves several steps:

  1. Binding: BI-3406 binds to the catalytic domain of SOS1.
  2. Inhibition: This binding prevents SOS1 from facilitating the exchange of GDP for GTP on KRAS.
  3. Downstream Effects: As a result, downstream signaling pathways associated with cell growth and survival are inhibited, leading to reduced proliferation in KRAS-dependent cancer cells .

Pharmacodynamics studies show that in sensitive cell lines, BI-3406 treatment results in sustained modulation of ERK signaling compared to less responsive lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-3406 exhibits several notable physical and chemical properties:

  • Solubility: The incorporation of a tetrahydrofuryl group enhances its solubility in aqueous environments.
  • Stability: The structural modifications contribute to metabolic stability, making it suitable for oral administration.
  • Bioavailability: BI-3406 is characterized as orally bioavailable, allowing for convenient dosing in clinical settings .
Applications

Scientific Uses

BI-3406 has significant potential in cancer therapeutics due to its ability to inhibit RAS signaling pathways effectively. Its primary applications include:

  • Cancer Treatment: Targeting KRAS-driven tumors, particularly those with specific mutations such as G12D or G12C.
  • Combination Therapies: Demonstrated efficacy when used in conjunction with other inhibitors targeting different aspects of RAS signaling or downstream pathways such as MEK inhibitors .

Research continues into optimizing its use within clinical settings and expanding its application to other cancers influenced by RAS signaling pathways.

Properties

Product Name

BI-3406

IUPAC Name

N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine

Molecular Formula

C23H25F3N4O3

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1

InChI Key

XVFDNRYZXDHTHT-PXAZEXFGSA-N

SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC

Solubility

Soluble in DMSO

Synonyms

BI-3406; BI 3406; BI3406;

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.